HR 375
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Overview
Description
HR 375 is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HR 375 typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine ring: This can be achieved through the reaction of an appropriate amine with a dihaloalkane.
Attachment of the isoquinoline moiety: This step may involve nucleophilic substitution reactions.
Introduction of the 4-fluorophenyl group: This can be done through Friedel-Crafts acylation or similar reactions.
Final hydrochloride formation: The compound is often converted to its hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for yield and purity. This might involve:
Continuous flow reactors: for better control of reaction conditions.
Catalysts: to improve reaction efficiency.
Purification techniques: such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
HR 375 can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on cellular processes.
Medicine: Potential therapeutic applications, such as targeting specific receptors in the central nervous system.
Industry: Use in the development of new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of HR 375 would depend on its interaction with molecular targets. This might involve:
Binding to receptors: Such as serotonin or dopamine receptors.
Inhibition of enzymes: Affecting metabolic pathways.
Modulation of ion channels: Influencing cellular signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-(4-Isoquinolin-3-ylpiperazin-1-yl)butan-1-one: Lacking the fluorophenyl group.
Other piperazine derivatives: With varying substituents on the piperazine ring.
Uniqueness
HR 375 is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Properties
CAS No. |
82117-52-0 |
---|---|
Molecular Formula |
C23H25ClFN3O |
Molecular Weight |
413.9 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-isoquinolin-3-ylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C23H24FN3O.ClH/c24-21-9-7-18(8-10-21)22(28)6-3-11-26-12-14-27(15-13-26)23-16-19-4-1-2-5-20(19)17-25-23;/h1-2,4-5,7-10,16-17H,3,6,11-15H2;1H |
InChI Key |
JZTJTZLBUIZNCX-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3.Cl |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC4=CC=CC=C4C=N3.Cl |
Key on ui other cas no. |
82117-52-0 |
Synonyms |
3-(4-(3-(4-fluorobenzoyl)propyl)-1-piperazinyl)isoquinoline hydrochloride HR 375 HR-375 |
Origin of Product |
United States |
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